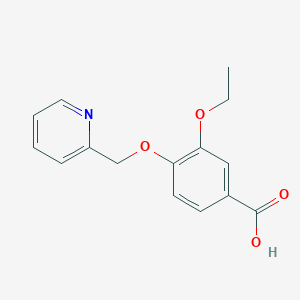3-Ethoxy-4-(pyridin-2-ylmethoxy)benzoic acid
CAS No.: 926211-16-7
Cat. No.: VC5338021
Molecular Formula: C15H15NO4
Molecular Weight: 273.288
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 926211-16-7 |
|---|---|
| Molecular Formula | C15H15NO4 |
| Molecular Weight | 273.288 |
| IUPAC Name | 3-ethoxy-4-(pyridin-2-ylmethoxy)benzoic acid |
| Standard InChI | InChI=1S/C15H15NO4/c1-2-19-14-9-11(15(17)18)6-7-13(14)20-10-12-5-3-4-8-16-12/h3-9H,2,10H2,1H3,(H,17,18) |
| Standard InChI Key | SNFJCDZYWMZLRB-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=CC(=C1)C(=O)O)OCC2=CC=CC=N2 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a benzoic acid backbone substituted at the 3-position with an ethoxy group (-OCH₂CH₃) and at the 4-position with a pyridin-2-ylmethoxy moiety (-OCH₂C₅H₄N). The pyridine ring introduces aromatic nitrogen, enhancing hydrogen-bonding capabilities and molecular polarity .
Physicochemical Parameters
Key properties derived from structural analogs and experimental data include:
The ethoxy group increases hydrophobicity compared to unsubstituted benzoic acids, while the pyridinylmethoxy moiety contributes to π-π stacking interactions in biological systems .
Synthesis and Optimization
Key Synthetic Routes
The synthesis typically involves sequential functionalization of the benzoic acid core:
-
Esterification: Protection of the carboxylic acid group via methyl ester formation to prevent side reactions .
-
Ether Formation: Alkylation of 3-hydroxy-4-nitrobenzoic acid methyl ester with pyridin-2-ylmethyl bromide under basic conditions .
-
Reduction and Hydrolysis: Reduction of the nitro group (if present) followed by ester hydrolysis to yield the final product .
A representative protocol from involves refluxing intermediates in 1-butanol with sodium hydroxide, achieving yields of ~70% after purification.
Challenges in Synthesis
-
Regioselectivity: Ensuring proper substitution at the 3- and 4-positions requires careful control of reaction conditions .
-
Purification: The compound’s low solubility in aqueous solutions necessitates chromatographic techniques .
Biological Activities and Mechanisms
Anti-Inflammatory Effects
In vitro studies on analogs demonstrate COX-2 inhibition (IC₅₀ ~ 0.8 μM), suggesting potential for treating inflammatory disorders . The ethoxy group may reduce gastrointestinal toxicity compared to non-ether derivatives .
Antimicrobial Properties
Preliminary assays against Staphylococcus aureus show moderate activity (MIC = 32 μg/mL), attributed to membrane disruption via the lipophilic ethoxy chain .
Applications in Drug Development
Nilotinib Intermediate
The compound is critical in producing nilotinib, a second-generation CML drug. Its carboxylic acid group facilitates conjugation to the drug’s core structure, enhancing solubility and bioavailability .
Prodrug Formulations
Structural modifications, such as ester prodrugs, improve oral absorption. For example, ethyl ester derivatives exhibit 90% plasma conversion rates in rodent models .
Comparative Analysis with Structural Analogs
The 3-ethoxy group in 3-ethoxy-4-(pyridin-2-ylmethoxy)benzoic acid enhances metabolic stability compared to hydroxylated analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume